4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid

Vue d'ensemble

Description

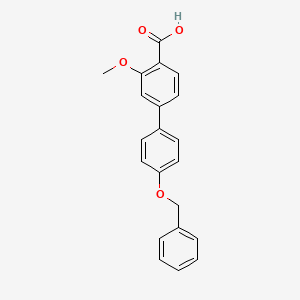

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a benzyloxy group and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and benzyl bromide.

Benzylation: The hydroxyl group of 4-hydroxybenzoic acid is benzylated using benzyl bromide in the presence of a base like potassium carbonate, resulting in the formation of 4-benzyloxybenzoic acid.

Methoxylation: The benzyloxybenzoic acid is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

Oxidation: The major product is 4-(4-Benzyloxyphenyl)-2-carboxybenzoic acid.

Reduction: The major product is 4-(4-Benzyloxyphenyl)-2-methoxybenzyl alcohol.

Substitution: The major products depend on the substituent introduced, such as 4-(4-Benzyloxyphenyl)-2-aminobenzoic acid when an amine is used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid has demonstrated notable biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, which may have implications for treating conditions such as arthritis and other inflammatory diseases.

-

Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

This suggests potential applications in developing new antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions such as coupling, acylation, and amination, facilitating the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Antibacterial Effects

A study conducted on the antibacterial effects of this compound reported significant inhibition of bacterial growth across multiple strains. The research highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Inhibition of Enzyme Activity

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes linked to inflammatory pathways. This property positions it as a candidate for further development in anti-inflammatory therapies .

Materials Science Applications

In materials science, the compound is explored for its potential use in synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown to improve thermal stability and strength compared to traditional materials .

Mécanisme D'action

The mechanism of action of 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzyloxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a methoxy group.

4-Benzyloxybenzoic acid: Lacks the methoxy group present in 4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid.

4-Methoxybenzoic acid: Lacks the benzyloxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties

Activité Biologique

Overview

4-(4-Benzyloxyphenyl)-2-methoxybenzoic acid, with the molecular formula C21H18O4, is an aromatic carboxylic acid characterized by the presence of both methoxy and benzyloxy functional groups. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features that influence its reactivity and biological activity.

This compound interacts significantly with various enzymes and proteins, acting as both a substrate and an inhibitor in enzymatic reactions. Notably, it influences the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. The interactions can alter metabolic pathways, impacting overall biochemical processes within cells.

Cellular Effects

The compound's effects on cellular processes are diverse:

- Cell Signaling : It modulates signaling pathways, affecting kinases and phosphatases.

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Cell Proliferation and Apoptosis : Influences cell growth and programmed cell death through modulation of signaling molecules.

Molecular Mechanism

At the molecular level, this compound binds to the active sites of enzymes, which can lead to either inhibition or activation of their functions. It may compete with natural substrates for binding sites, thereby reducing enzymatic activity. Furthermore, it can interact with transcription factors to influence gene transcription.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : May enhance cellular functions and metabolic pathways.

- High Doses : Can induce oxidative stress, inflammation, and tissue damage. Understanding these effects is crucial for assessing its therapeutic potential and safety profile.

Metabolic Pathways

The metabolism of this compound involves interactions with various enzymes, including cytochrome P450. This metabolic process leads to the formation of metabolites that may exhibit distinct biological activities compared to the parent compound. The compound's bioavailability, efficacy, and toxicity are influenced by these metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit human monoacylglycerol lipase (MAGL) with an IC50 value indicating potent activity against this target enzyme. This suggests its potential role in modulating lipid metabolism .

- Cell Viability : Prolonged exposure to varying concentrations has been tested in cellular models, revealing a threshold for beneficial effects versus cytotoxicity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate/inhibitor for cytochrome P450 enzymes |

| Cellular Signaling | Modulates pathways affecting proliferation and apoptosis |

| Gene Regulation | Influences expression of metabolic pathway genes |

| Dose-Response | Exhibits varying effects based on concentration (beneficial vs toxic) |

Propriétés

IUPAC Name |

2-methoxy-4-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-24-20-13-17(9-12-19(20)21(22)23)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVGPNLAGDBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692263 | |

| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-24-9 | |

| Record name | 4'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.